Benzenepropanamine, N-hydroxy-
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Overview
Description
Benzenepropanamine, N-hydroxy- is an organic compound that features a benzene ring attached to a propanamine chain with an N-hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-hydroxy- typically involves the reaction of benzenepropanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the N-hydroxy derivative. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of Benzenepropanamine, N-hydroxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Types of Reactions:
Oxidation: Benzenepropanamine, N-hydroxy- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Corresponding amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Benzenepropanamine, N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanamine, N-hydroxy- involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with target proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- Benzenepropanamine
- N-hydroxybenzylamine
- N-hydroxyphenethylamine
Comparison: Benzenepropanamine, N-hydroxy- is unique due to the presence of the N-hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the N-hydroxy group enhances its ability to form hydrogen bonds, making it a more effective enzyme inhibitor compared to Benzenepropanamine .
Properties
CAS No. |
79204-89-0 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(3-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
FTEKLZONWYPLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNO |
Origin of Product |
United States |
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